molecular formula C18H16N2O9S2 B12685768 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid CAS No. 84963-05-3

4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid

Cat. No.: B12685768
CAS No.: 84963-05-3
M. Wt: 468.5 g/mol
InChI Key: RIJWTBZRICUKGS-UHFFFAOYSA-N
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Description

4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound with the molecular formula C18H16N2O9S2. This compound is known for its unique structural features, which include an aminophenoxy group, a hydroxynaphthalene core, and disulphonic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its combination of an aminophenoxy group, a hydroxynaphthalene core, and disulphonic acid groups

Properties

CAS No.

84963-05-3

Molecular Formula

C18H16N2O9S2

Molecular Weight

468.5 g/mol

IUPAC Name

4-[[2-(3-aminophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulfonic acid

InChI

InChI=1S/C18H16N2O9S2/c19-10-2-1-3-11(6-10)29-9-17(22)20-14-4-5-16(31(26,27)28)13-7-12(30(23,24)25)8-15(21)18(13)14/h1-8,21H,9,19H2,(H,20,22)(H,23,24,25)(H,26,27,28)

InChI Key

RIJWTBZRICUKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O)N

Origin of Product

United States

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